Ethyl 5,6-dimethylpyrazine-2-carboxylate
Description
Contextualization within Pyrazine (B50134) Carboxylate Chemistry and Derivatives
The study of Ethyl 5,6-dimethylpyrazine-2-carboxylate is deeply rooted in the broader field of pyrazine carboxylate chemistry. This area of research explores the synthesis, properties, and applications of pyrazines bearing a carboxylic acid or ester functional group.
Pyrazine and its derivatives are N-heteroaromatic systems, meaning they are aromatic rings containing nitrogen atoms. wikipedia.orgresearchgate.net These compounds are of great importance in both chemical and biological sciences. researchgate.netwisdomlib.org Pyrazines are found in nature and are responsible for the flavor and aroma of many baked and roasted foods. wikipedia.orgresearchgate.net
In the realm of biological sciences, pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. researchgate.nettandfonline.commdpi.com This has made them a focal point in medicinal chemistry for the development of new therapeutic agents. mdpi.commdpi.com The unique electronic properties conferred by the nitrogen atoms in the pyrazine ring allow these molecules to interact with biological targets. mdpi.com Furthermore, in material science, pyrazine-based materials are being explored for their favorable charge transfer properties in optoelectronic applications like solar cells and light-emitting diodes. rsc.org
Table 1: Examples of Bioactive Pyrazine Derivatives
| Compound Name | Biological Activity/Application |
|---|---|
| Tetramethylpyrazine | Scavenges superoxide (B77818) anions. wikipedia.org |
| Amiloride | Potassium-sparing diuretic. researchgate.net |
| Gilteritinib | AXL inhibitor used in cancer therapy. researchgate.net |
Pyrazine carboxylic acid esters, including this compound, are highly valuable as synthetic intermediates. tandfonline.comresearchgate.net The ester group provides a reactive site for a variety of chemical transformations, such as amidation or reduction, allowing for the construction of more complex molecules. nih.govresearchgate.net This versatility makes them key starting materials in the synthesis of pharmaceuticals and other functional materials. mdpi.com
Researchers have utilized pyrazine carboxylic acid esters to create novel compounds with potential therapeutic applications. nih.govresearchgate.netiarconsortium.org For instance, they serve as precursors for the synthesis of amides that have shown antimycobacterial and antifungal activities. nih.gov The ability to modify the ester group allows for fine-tuning the properties of the final molecule, which is a crucial aspect of drug design and the development of lead compounds. mdpi.com Microwave-assisted synthesis has been explored as an efficient method for preparing these esters. iarconsortium.orgworldsresearchassociation.com
Historical Development and Evolution of Pyrazine-Based Synthesis and Reactivity Studies
The history of pyrazine synthesis dates back to the 19th century, with some of the earliest methods still in use today. wikipedia.orge-bookshelf.de The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are classical examples based on the self-condensation of α-ketoamines. wikipedia.org Another traditional method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane, followed by oxidation. researchgate.net
Over the years, synthetic methodologies have evolved significantly. Modern approaches focus on efficiency, sustainability, and the ability to introduce a variety of substituents onto the pyrazine ring. researchgate.net These include metal-catalyzed cross-coupling reactions (like Suzuki and Buchwald-Hartwig), dehydrogenative coupling reactions, and cyclization reactions. researchgate.netnih.gov The development of catalysts based on earth-abundant metals like manganese represents a move towards more environmentally benign synthetic routes. nih.gov These advanced methods have expanded the accessible chemical space of pyrazine derivatives, facilitating the exploration of their properties and applications. researchgate.net
Current Research Landscape and Emerging Trends in this compound Research
Current research on this compound focuses on its utility as a key intermediate in the synthesis of complex molecules with potential biological activity. For instance, it has been used as a starting material in the synthesis of modulators for TREX1, an enzyme involved in the immune response. google.com In one synthetic pathway, this compound is first synthesized and then subsequently reduced and brominated to create a more complex pyrazine derivative. google.com
Another area of research involves incorporating this compound into larger molecular scaffolds. It has been used to synthesize novel derivatives of hederagenin (B1673034), a natural product, to evaluate their cytotoxic activity. mdpi.com This highlights the compound's role in creating hybrid molecules that combine the structural features of natural products with the pyrazine core.
The table below summarizes some of the key properties of this compound and a related compound.
Table 2: Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 62124-80-5 | C9H12N2O2 | 180.20 |
Data sourced from multiple chemical suppliers and databases. guidechem.comguidechem.com
Emerging trends suggest a continued interest in using this compound as a versatile building block in medicinal chemistry and materials science. Its specific substitution pattern offers a unique scaffold that can be further functionalized to explore new chemical space and develop novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62124-80-5 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
ethyl 5,6-dimethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-6(2)7(3)11-8/h5H,4H2,1-3H3 |
InChI Key |
MDBOSKHGFXSXED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(C(=N1)C)C |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 5,6 Dimethylpyrazine 2 Carboxylate and Analogous Structures
Traditional and Established Synthetic Routes to Pyrazine-2-carboxylates
The classical synthesis of pyrazine-2-carboxylates relies on fundamental organic reactions, including the direct modification of a pre-existing pyrazine (B50134) core or the construction of the heterocyclic ring from acyclic precursors.
One of the most direct and widely practiced methods for synthesizing pyrazine esters is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating a pyrazine-2-carboxylic acid with an alcohol, in this case, ethanol, to yield the corresponding ethyl ester. The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The synthesis of ethyl 5-methylpyrazine-2-carboxylate, a close analog of the target compound, is achieved by reacting 5-methyl-2-pyrazinecarboxylic acid with ethanol. chemicalbook.com The general applicability of this method is well-documented for various substituted pyrazine carboxylic acids. nih.govnih.gov For instance, dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid were successfully synthesized using methanol (B129727) and ethanol, respectively, with sulfuric acid as the catalyst. nih.gov
Table 1: Examples of Fischer Esterification for Pyrazine-2-Carboxylates
| Carboxylic Acid Precursor | Alcohol | Catalyst | Product | Reference |
|---|---|---|---|---|
| 5-Methyl-2-pyrazinecarboxylic acid | Ethanol | Not specified | Ethyl 5-methylpyrazine-2-carboxylate | chemicalbook.com |
| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid | Methanol | H₂SO₄ | Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate | nih.gov |
| 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid | Ethanol | H₂SO₄ | Diethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate | nih.gov |
The mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. A series of proton transfer steps and the subsequent elimination of a water molecule lead to the final ester product. masterorganicchemistry.commasterorganicchemistry.com
Building the pyrazine ring from acyclic components is a fundamental strategy that offers great flexibility in introducing various substituents.
A highly relevant and specific method for constructing the substituted pyrazine ester framework involves the condensation of a 1,2-dicarbonyl compound with an amino-amidino acetate (B1210297) derivative. Research has demonstrated the successful synthesis of ethyl-3-amino-5,6-dimethyl-pyrazine-2-carboxylate through the reaction of diacetyl (butane-2,3-dione) with ethyl-2-amidino-2-aminoacetate dihydrochloride (B599025). researchgate.net
This reaction, carried out in the presence of sodium acetate, provides the target 5,6-dimethyl substitution pattern with a commendable yield. researchgate.net Diacetyl serves as the four-carbon backbone, providing the two methyl-substituted carbons that will become positions 5 and 6 of the pyrazine ring. whitelabs.comresearchgate.net
Table 2: Synthesis of a Substituted Ethyl Pyrazine-2-carboxylate via Condensation
| 1,2-Dicarbonyl Compound | Amidine Derivative | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diacetyl (Butane-2,3-dione) | Ethyl-2-amidino-2-aminoacetate dihydrochloride | Sodium acetate, 10°C | Ethyl 3-amino-5,6-dimethylpyrazine-2-carboxylate | 61% | researchgate.net |
This approach highlights a powerful method for assembling highly substituted pyrazine cores in a regiocontrolled manner.
The classical synthesis of pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, which initially forms a dihydropyrazine (B8608421) intermediate. researchgate.net This intermediate is then oxidized to the aromatic pyrazine. Common oxidizing agents for this dehydrogenation step include copper(II) oxide or manganese oxide. researchgate.net This two-step sequence is a cornerstone of pyrazine chemistry.
More broadly, a vast number of cyclization strategies have been developed to access the pyrazine core and its derivatives. mdpi.comresearchgate.net These methods often aim to create specific substitution patterns that are not easily accessible through other means. For instance, computational studies have explored the intricacies of cyclization reactions involving diacetyl-substituted pyridines, demonstrating the complexity and potential for creating fused heterocyclic systems. nih.gov The development of these cyclization reactions is a continuing area of research in heterocyclic chemistry. tandfonline.com
Pyrazine-2,3-dicarboxylic anhydride (B1165640) and its corresponding diacid are versatile precursors in pyrazine chemistry. While a direct synthesis of Ethyl 5,6-dimethylpyrazine-2-carboxylate from this anhydride is not prominently documented, the known reactivity of such precursors suggests a plausible synthetic pathway. The synthesis of pyrazine-2,3-dicarboxylic acid itself can be achieved through the oxidative cleavage of quinoxaline (B1680401) using potassium permanganate.
The anhydride can, in principle, be opened by nucleophiles. A potential, though hypothetical, route to 5,6-dialkyl pyrazines could involve a reaction with organometallic reagents. For example, reaction with an excess of a methyl Grignard reagent (CH₃MgBr) or a Gilman cuprate (B13416276) ((CH₃)₂CuLi) could potentially lead to the formation of a diketone or a related species, which could then be further manipulated. Subsequent reduction and esterification steps would be required to arrive at the target structure. However, controlling the regioselectivity and achieving the desired diester from the diacid precursor often involves multi-step processes, including protection and deprotection strategies.
Condensation Reactions for Pyrazine Ring Formation
Modern and Green Chemistry Approaches in Pyrazine Ester Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable, efficient, and safer methods for synthesizing pyrazine esters and their derivatives. These approaches prioritize the use of less hazardous reagents, milder reaction conditions, and improved atom economy.
One-pot syntheses, which reduce the need for intermediate purification steps and minimize solvent waste, are a key area of development. A one-pot method for producing ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate from ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported, which avoids the isolation of intermediates and changes in solvent. acs.org
Biocatalysis represents a significant advancement in green pyrazine synthesis. Microorganisms like Bacillus subtilis have been shown to produce alkylpyrazines such as 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) from renewable feedstocks like L-threonine and glucose. nih.gov This biological pathway involves the enzyme L-threonine-3-dehydrogenase and proceeds under mild, environmentally benign conditions. nih.gov While not yet applied to the specific target compound, these findings open the door for future biocatalytic routes to a wider range of substituted pyrazines. The use of enzymes and whole-cell systems aligns with the growing demand for "natural" flavor and fragrance compounds. researchgate.net
Biocatalytic Synthesis of Pyrazine Esters from Carboxylic Acids and Amines
Biocatalytic approaches to amide and ester synthesis are gaining traction as they offer environmentally benign reaction conditions and high selectivity. nih.gov Enzymes operate in mild conditions, are biodegradable, and are produced from renewable resources.
Recent research has demonstrated the development of a continuous-flow system for synthesizing pyrazinamide (B1679903) derivatives from pyrazine esters and various amines, catalyzed by an immobilized lipase, Lipozyme® TL IM. While this study focuses on amidation, the principles of using enzymes like lipases for acyl transfer are directly relevant to ester synthesis. The reverse reaction, esterification of a pyrazine carboxylic acid with an alcohol, is a feasible biocatalytic transformation.
Furthermore, chemoenzymatic strategies have been developed to produce alkylpyrazines. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) has been synthesized from L-threonine using a bacterial operon. nih.gov This process involves L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, where unstable intermediates like 2-amino-3-ketobutyrate can decarboxylate to form aminoacetone. nih.gov This aminoacetone can then undergo condensation reactions with aldehydes (like acetaldehyde (B116499), also derived from L-threonine) to form the pyrazine core chemoenzymatically. nih.gov This highlights how biological pathways can be harnessed to create the fundamental building blocks for substituted pyrazines. nih.gov
Table 1: Examples of Biocatalytic and Chemoenzymatic Pyrazine Synthesis
| Method | Enzyme/System | Substrates | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Chemoenzymatic Synthesis | L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL) | L-Thr | 3-ethyl-2,5-dimethylpyrazine (EDMP) | EDMP is synthesized via condensation of two aminoacetone molecules and one acetaldehyde molecule, both derived from L-Thr. | nih.gov |
| Biocatalytic Amidation | Lipozyme® TL IM | Pyrazine esters, Amines | Pyrazinamide derivatives | Demonstrates the utility of lipases in acyl transfer reactions involving pyrazine rings, applicable to esterification. | researchgate.net |
Acceptorless Dehydrogenative Coupling Routes to Pyrazines
Acceptorless dehydrogenative coupling (ADC) represents a highly atom-economical and environmentally benign strategy for synthesizing N-heterocycles. nih.gov These reactions avoid the use of stoichiometric oxidants, producing only water and hydrogen gas as byproducts. nih.govelsevierpure.com
Research has shown that earth-abundant base-metal catalysts, such as acridine-based manganese pincer complexes, can effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to form symmetrically functionalized 2,5-substituted pyrazines. nih.govelsevierpure.comnih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an amino-ketone, which then dimerizes and condenses to form a dihydropyrazine intermediate. Subsequent dehydrogenation yields the aromatic pyrazine product. This method is noted for being atom-economical and sustainable. nih.gov Ruthenium-pincer complexes have also been reported for similar transformations. nih.gov
This strategy has been successfully applied to a variety of substrates, demonstrating its utility in creating diverse pyrazine structures. nih.gov
Table 2: Acceptorless Dehydrogenative Coupling for Pyrazine Synthesis
| Catalyst | Substrate | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Acridine-based Manganese Pincer Complex | 2-amino alcohols | t-BuOK | Toluene | 2,5-disubstituted symmetrical pyrazines | nih.gov |
| Ru(BPyPNN)-pincer complex | 2-amino-alcohols | - | - | 2,5-disubstituted symmetrical pyrazines | nih.gov |
| [Cp*IrCl2]2 | Arylhydrazines, Alcohols | KOH | - | Arylhydrazones (intermediate for N-heterocycles) | organic-chemistry.org |
One-Pot Multicomponent Reactions for Pyrazine Derivative Formation
One-pot multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste.
A regioselective, one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates has been reported, reacting ethyl butyrylacetate with various arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303). researchgate.net This reaction proceeds efficiently in water at room temperature, highlighting its green credentials. researchgate.net Although this example yields a pyridazine, the principles of condensing dicarbonyl-like precursors with amine sources are fundamental to pyrazine synthesis as well.
More directly, poly(hydroxyalkyl)pyrazines have been synthesized rapidly via microwave irradiation using reactive eutectic media formed from ammonium (B1175870) formate (B1220265) and monosaccharides (like fructose (B13574) or glucose). rsc.org This solvent-less method demonstrates high atom economy and unprecedented speed compared to previous methods. rsc.org The reaction involves a Maillard-type process between the reducing sugar and the ammonium compound to generate the pyrazine core. rsc.org
Table 3: Examples of One-Pot Multicomponent Reactions for N-Heterocycle Synthesis
| Reactants | Catalyst/Conditions | Solvent | Product Class | Key Feature | Reference |
|---|---|---|---|---|---|
| Ethyl butyrylacetate, Arylglyoxals, Hydrazine hydrate | Room Temperature | Water | Ethyl pyridazine-4-carboxylates | Regioselective, three-component reaction in a green solvent. | researchgate.net |
| Ammonium formate, Monosaccharides (e.g., Fructose) | Microwave Irradiation | None (Reactive Eutectic Media) | Poly(hydroxyalkyl)pyrazines | Fast, solvent-less, high atom economy. | rsc.org |
Environmentally Benign Methodologies and Sustainable Catalysis in Pyrazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazines, focusing on reducing waste, avoiding hazardous reagents, and using sustainable resources.
Acceptorless dehydrogenative coupling (ADC) is a prime example of sustainable catalysis. nih.govelsevierpure.com The use of earth-abundant manganese catalysts instead of precious metals like ruthenium or iridium, combined with the generation of only water and hydrogen gas as byproducts, makes this an exceptionally green method. nih.govnih.gov
Biocatalysis, as discussed previously, offers another sustainable route. researchgate.net The use of enzymes like lipases or dehydrogenases under mild aqueous conditions avoids harsh reagents and toxic solvents. nih.govresearchgate.net Chemoenzymatic syntheses starting from renewable feedstocks like amino acids further enhance the sustainability of pyrazine production. nih.gov
Furthermore, the development of one-pot multicomponent reactions contributes to greener synthesis by improving atom economy and process efficiency. researchgate.net Performing these reactions in environmentally benign solvents like water or under solvent-free conditions, sometimes aided by microwave irradiation for energy efficiency, represents a significant advance in the sustainable production of pyrazine derivatives. researchgate.netrsc.org
Targeted Synthesis of Substituted Ethyl Pyrazine-2-carboxylates
Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
A short and safe synthesis for Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate has been developed, which is a key intermediate for certain fungicides. acs.org This method can be performed as a one-pot process without the need to isolate intermediates. acs.org
The synthesis begins with ethyl 4,4,4-trifluoro-3-oxobutanoate. acs.org This starting material is treated with a nitrosating agent, such as butyl nitrite (B80452) in the presence of a catalytic amount of carboxylic acid, to form the ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate intermediate. acs.org The subsequent and crucial step involves the reaction of this oxime with ethylenediamine (B42938) and a trialkyl phosphite (B83602) in a solvent like picoline. This forms an intermediate that is then aromatized to the final pyrazine product using an oxidant such as bromine. acs.org This one-pot procedure provides an efficient route to this specifically substituted ethyl pyrazine-2-carboxylate. acs.org
Table 4: One-Pot Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 (Oximation) | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Butyl nitrite, Benzoic acid | Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate | acs.org |
| 2 (Cyclization/Aromatization) | Ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate | Ethylenediamine, Trialkyl phosphite, Picoline, Bromine | Ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate | acs.org |
Incorporation of this compound Moiety into Complex Molecular Architectures (e.g., Hederagenin (B1673034) Derivatives)
Hederagenin, a pentacyclic triterpenoid, is a natural product scaffold that has been modified to create derivatives with enhanced pharmacological activities. mdpi.comnih.gov One common modification strategy involves the esterification or amidation of the C-28 carboxyl group to improve properties like aqueous solubility or biological potency. mdpi.comnih.govnih.gov
The incorporation of a pyrazine moiety into the hederagenin structure has been successfully demonstrated. mdpi.com In a typical procedure, a pyrazinic acid (such as one bearing methyl groups) is coupled with the C-28 carboxyl group of a hederagenin derivative. mdpi.com This is often achieved through an intermediate step where the C-28 carboxyl group is first reacted with a linker containing a hydroxyl group, such as 4-chlorobutanol. The resulting hydroxyl-terminated linker is then esterified with the desired pyrazinic acid using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
While the direct incorporation of the this compound has not been explicitly reported, a plausible route would involve the initial hydrolysis of the ethyl ester to the corresponding 5,6-dimethylpyrazine-2-carboxylic acid. This pyrazinic acid could then be coupled to the hederagenin scaffold using the established EDCI/DMAP chemistry, effectively incorporating the core moiety into the complex molecular architecture. mdpi.com
Table 5: Synthesis of Hederagenin-Pyrazine Derivatives
| Hederagenin Derivative | Pyrazine Moiety Source | Coupling Reagents | Linkage Type | Resulting Derivative Class | Reference |
|---|---|---|---|---|---|
| Hederagenin | Pyrazinic acid with methyl groups | EDCI, DMAP | Ester | Hederagenin-Pyrazine Ester Hybrids | mdpi.com |
| Hederagenin modified with 4-chlorobutanol | Pyrazinic acid | EDCI, DMAP | Ester | Hederagenin-linker-Pyrazine Hybrids | mdpi.com |
Chemical Reactivity and Transformation Studies of Ethyl 5,6 Dimethylpyrazine 2 Carboxylate
Hydrolytic Stability and Ester Interconversion
The ester group is a primary site for chemical modification, allowing for conversion to the parent carboxylic acid or other esters through hydrolysis and transesterification, respectively.
The hydrolysis of Ethyl 5,6-dimethylpyrazine-2-carboxylate to its corresponding carboxylic acid, 5,6-dimethylpyrazine-2-carboxylic acid, can be achieved under both acidic and basic conditions. This reaction is a fundamental transformation for pyrazine (B50134) esters.
Under acid-catalyzed conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol, yields the carboxylic acid. This process is analogous to the AAL1 mechanism suggested for the hydrolysis of other esters. researchgate.net
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the carboxylic acid. The reaction is effectively irreversible as the final step is the deprotonation of the carboxylic acid by the strong base to form a carboxylate salt.
| Condition | Catalyst | General Mechanism | Product |
| Acidic | H₂SO₄ or HCl | Protonation of carbonyl, nucleophilic attack by H₂O, elimination of ethanol | 5,6-dimethylpyrazine-2-carboxylic acid |
| Basic | NaOH or KOH | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of ethoxide | 5,6-dimethylpyrazine-2-carboxylate salt |
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of another alcohol. This reaction can be catalyzed by either an acid or a base. The reaction involves reacting this compound with an excess of a different alcohol (e.g., methanol (B129727), isopropanol) to shift the equilibrium towards the formation of the new ester and ethanol.
For example, reacting the ethyl ester with methanol in the presence of an acid catalyst would produce Mthis compound. The efficiency and outcome of the reaction depend on the specific alcohol used and the reaction conditions.
| Reactant Alcohol | Catalyst | Potential Product |
| Methanol | Acid or Base | Mthis compound |
| Propanol | Acid or Base | Propyl 5,6-dimethylpyrazine-2-carboxylate |
| Benzyl alcohol | Acid or Base | Benzyl 5,6-dimethylpyrazine-2-carboxylate |
Electrophilic and Nucleophilic Substitutions on the Pyrazine Ring
The pyrazine ring's aromaticity and electron-deficient nature significantly dictate its substitution patterns.
Direct electrophilic halogenation of the pyrazine ring is generally difficult. thieme-connect.de The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards attack by electrophiles. thieme-connect.de Successful electrophilic substitutions typically require the presence of activating groups on the ring or the use of N-oxides. thieme-connect.de For instance, studies on other pyrazine derivatives, such as 2-amino-3-carbomethoxypyrazine, have shown that bromination can occur, indicating the influence of activating substituents. acs.org
An alternative approach is the radical bromination of the alkyl side chains. rsc.org Using conditions like the Wohl-Ziegler reaction (N-Bromosuccinimide in the presence of a radical initiator), it is possible to functionalize the methyl groups at the 6-position of the pyrazine core. rsc.org
The pyrazine ring is highly resistant to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation and direct nitration. thieme-connect.deimist.maimist.ma In the acidic environments required for these reactions (e.g., HNO₃/H₂SO₄), the nitrogen atoms become protonated, further deactivating the ring against electrophilic attack. thieme-connect.deresearchgate.net
However, the introduction of acyl groups can be achieved through homolytic acylation on the protonated pyrazine ring. rsc.orgacs.org This radical-based method uses sources like aldehydes or α-keto acids to generate acyl radicals, which can then substitute onto the electron-deficient ring with high selectivity. rsc.orgacs.org These reactions generally proceed in high yields at positions alpha to a heterocyclic nitrogen atom. rsc.org
| Reaction | Reagents | Reactivity on Pyrazine Ring | Alternative Method |
| Nitration | HNO₃/H₂SO₄ | Highly resistant due to ring deactivation. thieme-connect.deresearchgate.net | Requires activating groups or N-oxide formation. thieme-connect.de |
| Acetylation | CH₃COCl/AlCl₃ | Highly resistant (Friedel-Crafts). thieme-connect.de | Homolytic acylation using aldehydes or α-keto acids. rsc.orgacs.org |
The alkyl side chains of this compound are susceptible to oxidation, which can convert them into carboxylic acid groups. Metabolic studies in animals have shown that alkylpyrazines are extensively oxidized at their aliphatic side chains to form pyrazine carboxylic acids. nih.govnih.govresearchgate.net For example, 2-ethyl-3,(5 or 6)-dimethylpyrazine is almost exclusively oxidized to its corresponding carboxylic acid derivatives in rats. nih.govresearchgate.net
In the laboratory, this transformation can be achieved using various oxidizing agents. The oxidation of alkyl groups on quinoxaline (B1680401) rings (benzopyrazines) to carboxylic acids has been accomplished using reagents like selenium dioxide. doi.org Furthermore, catalytic systems such as those involving vanadium and hydrogen peroxide have been developed for the effective oxidation of alkanes and alkyl side chains on aromatic rings to hydroperoxides, alcohols, ketones, and ultimately carboxylic acids. researchgate.netrsc.org The oxidation of a quinoxaline derivative to a hydroxylated pyrazine dicarboxylic acid has also been demonstrated, highlighting the feasibility of such conversions. researchgate.net
| Oxidation Target | Potential Reagent/Method | Resulting Functional Group | Supporting Evidence |
| Methyl/Ethyl Groups | Biological Metabolism | Carboxylic Acid | Alkylpyrazines metabolized to pyrazine carboxylic acids. nih.govnih.govresearchgate.net |
| Methyl/Ethyl Groups | Selenium Dioxide (SeO₂) | Carboxylic Acid / Aldehyde | Used for oxidation of alkyl groups on quinoxalines. doi.org |
| Methyl/Ethyl Groups | Vanadium-catalyzed H₂O₂ | Carboxylic Acid | Effective for alkane and side-chain oxidation. researchgate.netrsc.org |
| Methyl/Ethyl Groups | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Used for oxidative cleavage and side-chain oxidation. doi.org |
Transformations Involving the Ester Functional Group
The ester moiety at the C-2 position of the pyrazine ring is a primary site for nucleophilic acyl substitution, enabling its conversion into other important functional groups like amides and hydrazides.
The conversion of this compound to its corresponding amide derivatives, structurally related to the antitubercular drug pyrazinamide (B1679903), is a key transformation. This is typically achieved through amidation or aminolysis, where the ester reacts with a primary or secondary amine. researchgate.netorganic-chemistry.orgajgreenchem.com The reaction generally involves heating the ester with the desired amine, sometimes in the presence of a catalyst or a coupling agent to facilitate the reaction.
A general method for the direct condensation of carboxylic acids and amines, which can be adapted from the corresponding ester, utilizes reagents like titanium tetrachloride (TiCl₄) in a suitable solvent such as pyridine. nih.gov This method has been shown to be effective for a wide range of both aliphatic and aromatic carboxylic acids and amines, providing the corresponding amides in high yields. nih.gov For instance, the reaction of a pyrazine carboxylic acid chloride with various substituted anilines yields a series of N-aryl pyrazinamides. researchgate.net While specific data for this compound is not abundant, the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide from the corresponding carboxylic acid and pyrazin-2-amine mediated by TiCl₄ highlights a relevant synthetic strategy. mdpi.com
The reaction conditions and yields for the amidation of pyrazine esters can vary depending on the specific amine and catalysts used. Microwave-assisted synthesis has also been employed for the aminodehalogenation of chloropyrazine carboxamides, suggesting a potential route for the amidation of the ethyl ester under similar conditions. organic-chemistry.org
Table 1: Representative Amidation Reactions of Pyrazine Carboxylic Acid Derivatives This table is representative of general amidation reactions on the pyrazine scaffold, as direct data for this compound is limited.
| Starting Material | Amine | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Chloropyrazine-2-carboxylic acid chloride | 3-Methylaniline | - | N-(3-methylphenyl)-6-chloropyrazine-2-carboxamide | - | researchgate.net |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | 3,5-Bis(trifluoromethyl)aniline | - | N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | - | researchgate.net |
| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄, Pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 75 | mdpi.comsemanticscholar.org |
| Phenylacetic acid | Aniline | TiCl₄, Pyridine, 85 °C | N-Phenyl-2-phenylacetamide | 95 | nih.gov |
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a fundamental transformation that yields 5,6-dimethylpyrazine-2-carbohydrazide. This hydrazide is a crucial intermediate for the synthesis of various five-membered heterocyclic rings. The synthesis is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol. jyoungpharm.innih.govajgreenchem.com
A closely related procedure involves the conversion of 5-methylpyrazine-2-carboxylic acid to its methyl ester, followed by treatment with hydrazine hydrate to obtain 5-methylpyrazine-2-carbohydrazide. researchgate.netresearchgate.net This method is highly efficient and provides the carbohydrazide (B1668358) in good yield. The resulting hydrazide is a stable, crystalline solid that can be readily purified and characterized. researchgate.net The formation of the hydrazide is confirmed by spectroscopic methods, which show the characteristic signals for the -CONHNH₂ group. jyoungpharm.inresearchgate.net
Table 2: Synthesis and Characterization of 5-Methylpyrazine-2-carbohydrazide This data is for the closely related 5-methyl analog, which serves as a model for the reactivity of this compound.
| Property | Data | Reference |
|---|---|---|
| Starting Material | Methyl 5-methylpyrazine-2-carboxylate | researchgate.net |
| Reagent | Hydrazine hydrate | researchgate.net |
| Product | 5-Methylpyrazine-2-carbohydrazide | researchgate.net |
| Appearance | Crystalline solid | researchgate.net |
| Characterization | Spectroscopic techniques (IR, NMR), Elemental Analysis, X-ray crystallography | researchgate.net |
Cyclization and Heterocyclic Annulation Reactions
The pyrazine carbohydrazide derived from this compound is a versatile precursor for constructing fused and appended heterocyclic systems, notably oxadiazoles (B1248032) and triazoles.
Oxadiazole Derivatives: 5,6-Dimethylpyrazine-2-carbohydrazide can undergo cyclization reactions to form 1,3,4-oxadiazole (B1194373) derivatives. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). researchgate.net Alternatively, oxidative cyclization of acylhydrazones, formed by the condensation of the hydrazide with an aldehyde, can yield 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgresearchgate.net
A direct synthesis of 2,5-bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole has been achieved by reacting 5-methylpyrazine-2-carboxylic acid with hydrazine dihydrochloride (B599025) in the presence of polyphosphoric acid and phosphorus pentoxide. nih.gov This reaction proceeds with good yield, and the product has been characterized by single-crystal X-ray diffraction. nih.gov Another general route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of the acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. researchgate.net
Table 3: Representative Synthesis of a Pyrazinyl-Substituted Oxadiazole This example uses the 5-methyl analog, demonstrating the cyclization to form an oxadiazole ring.
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Methylpyrazine-2-carboxylic acid, Hydrazine dihydrochloride | Polyphosphoric acid, P₂O₅ | 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole | 63 | nih.gov |
Triazole Derivatives: The pyrazine carbohydrazide can also be converted into 1,2,4-triazole (B32235) derivatives. One synthetic pathway involves the formation of a thiosemicarbazide (B42300) by reacting the hydrazide with an isothiocyanate, followed by cyclization in the presence of a base to yield a 1,2,4-triazole-3-thiol. mdpi.com Another approach is the reaction of the carbohydrazide with an aromatic aldehyde and ammonium (B1175870) acetate (B1210297) in acetic acid to form 4H-1,2,4-triazole derivatives. cbijournal.com
For example, hydrazides can be treated with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate to afford 4-amino-1,2,4-triazole-3-thione derivatives. nih.gov These can be further reacted with aldehydes to form Schiff bases. nih.gov The synthesis of 1,2,4-triazoles is a versatile process with many variations depending on the desired substitution pattern. chemmethod.commdpi.com
Table 4: General Methods for Triazole Synthesis from Hydrazides This table outlines general synthetic routes applicable to 5,6-dimethylpyrazine-2-carbohydrazide.
| Hydrazide Derivative | Reagents/Intermediates | Product Type | Reference |
|---|
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Ethyl 5,6-dimethylpyrazine-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement.
¹H NMR and ¹³C NMR Analysis of Pyrazine (B50134) and Alkyl Pyrazine Resonances
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the single aromatic proton on the pyrazine ring, the two methyl groups attached to the ring, and the ethyl ester group. In a derivative of the target compound, the pyrazine proton (H-3) has been observed at approximately δ 8.41 ppm, which is characteristic for a proton on an electron-deficient aromatic ring. researchgate.net The methyl protons at positions C-5 and C-6 would likely appear as sharp singlets, while the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling.
The ¹³C NMR spectrum provides information on each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the ester, the four distinct carbons of the pyrazine ring (two of which are quaternary), the two methyl carbons, and the two carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the ester functionality.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and based on typical chemical shifts for analogous pyrazine structures. Actual experimental values may vary.
| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 3 | Pyrazine C-H | ~8.4 - 8.6 | ~143 - 145 |
| 5-CH₃ | Methyl C-H | ~2.6 | ~21 |
| 6-CH₃ | Methyl C-H | ~2.6 | ~21 |
| Ethyl -CH₂- | Methylene C-H | ~4.4 (quartet) | ~62 |
| Ethyl -CH₃ | Methyl C-H | ~1.4 (triplet) | ~14 |
| 2 | Pyrazine C-CO | - | ~148 |
| 5 | Pyrazine C-CH₃ | - | ~152 |
| 6 | Pyrazine C-CH₃ | - | ~155 |
| Ester C=O | Carbonyl C | - | ~165 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl ester group, confirming their connectivity. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C correlations). uvic.ca This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the table above. For example, the signal at ~8.4 ppm would correlate with the pyrazine carbon at ~144 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JHC and ³JHC). youtube.com It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:
The pyrazine proton (H-3) showing a correlation to the ester carbonyl carbon (C=O) and the quaternary carbons C-2 and C-5.
The methyl protons (5-CH₃ and 6-CH₃) showing correlations to the adjacent pyrazine ring carbons.
The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is frequently used to monitor the progress of reactions involving pyrazine derivatives and to analyze complex mixtures. researchgate.net For this compound, LC-MS would be used to confirm the presence of the target compound in a reaction mixture by detecting its molecular ion peak.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₉H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Electron Ionization (EI) or Electrospray Ionization (ESI) can induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For an ester, common fragmentation pathways include α-cleavage and McLafferty rearrangements. libretexts.orgyoutube.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: Fragmentation is predicted based on general principles of mass spectrometry.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 180.09 | [M]⁺ (C₉H₁₂N₂O₂) | Molecular Ion |
| 152.06 | [M - C₂H₄]⁺ | McLafferty rearrangement (if applicable) |
| 135.06 | [M - OC₂H₅]⁺ | α-cleavage, loss of the ethoxy radical |
| 107.06 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group |
Advanced Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the isolation and purity verification of synthesized compounds.
For this compound, purification from a reaction mixture can be effectively achieved using column chromatography, for instance with a dichloromethane/methanol (B129727) solvent system. researchgate.net
The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Reversed-phase HPLC, often utilizing a C18 stationary phase with a mobile phase such as acetonitrile/water, is a common method for analyzing pyrazine derivatives. uni.lu The presence of a single, sharp peak in the chromatogram indicates a high degree of purity. Similarly, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to assess purity and identify any volatile impurities. libretexts.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. The methodology is predicated on the differential partitioning of analytes between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure. For pyrazine derivatives, Reversed-Phase HPLC (RP-HPLC) is frequently employed.
Liquid chromatographic analysis of pyrazines is commonly performed using octadecyl silica (B1680970) (ODS) C18 columns with a mobile phase consisting of acetonitrile/water or methanol/water mixtures. nih.gov While specific HPLC methods developed exclusively for this compound are not extensively detailed in publicly available literature, the separation of structurally similar pyrazine isomers has been successfully achieved. nih.gov For instance, the separation of 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492) required the use of specialized polysaccharide chiral stationary phase columns, highlighting the challenges and the need for tailored method development when dealing with closely related pyrazine isomers. nih.govresearchgate.net The selection of the mobile phase composition, flow rate, and detector type (typically UV-Vis) are critical parameters that must be optimized to achieve adequate resolution and sensitivity for the target analyte.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller sub-2 µm particles. This innovation leads to substantial increases in resolution, sensitivity, and speed of analysis compared to traditional HPLC. The underlying principles are the same as HPLC, but the higher operating pressures allow for much greater efficiency. While specific UPLC applications for this compound are not detailed in the available research, the technique is well-suited for its analysis, offering improved peak separation and reduced analysis times, which is particularly advantageous for high-throughput screening or complex matrix analysis.
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is an essential analytical technique for the separation and analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. This compound, as a pyrazine derivative, is expected to have sufficient volatility for GC analysis, a common method for characterizing flavor and aroma compounds.
In GC, a gaseous mobile phase carries the vaporized sample through a coated capillary column. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. Research on similar pyrazines demonstrates the utility and challenges of GC. A significant issue is the co-elution of isomeric pyrazine pairs. vscht.cz For example, studies have shown that standard GC columns may fail to resolve isomers like 2-ethyl-5-methylpyrazine and 2-ethyl-6-methylpyrazine. vscht.cz
To overcome these challenges, advanced techniques are employed:
Specialized Columns : The use of polar capillary columns, such as a DB-WAX column, can improve the separation of isomers. nih.gov
Comprehensive Two-Dimensional GC (GC×GC) : This powerful technique uses two different columns in series to significantly enhance peak capacity and resolution, enabling the separation of previously co-eluting compounds. vscht.cz
Mass Spectrometry (MS) Detection : Coupling GC with a mass spectrometer (GC-MS), particularly a Time-of-Flight (TOFMS) detector, provides high-quality mass spectra that can help to deconvolute and identify co-eluting peaks. vscht.cznist.gov
An example of GC parameters used for analyzing related pyrazine isomers involved an oven temperature program starting at 90°C, ramping to 240°C, with an injector temperature of 230°C. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule, such as stretching and bending modes. vscht.czmsu.edu The resulting FT-IR spectrum serves as a unique molecular "fingerprint."
For this compound, the key functional groups include the pyrazine ring, alkyl (ethyl and methyl) side chains, and an ethyl ester group. The expected vibrational modes and their characteristic absorption regions are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Alkyl) | Stretching | 2850-3000 | Absorption from the ethyl and methyl groups on the pyrazine ring. |
| C=O (Ester) | Stretching | ~1715-1750 | A very strong and sharp absorption band characteristic of the carbonyl group. Conjugation with the pyrazine ring may shift this to the lower end of the range. |
| C=N & C=C (Pyrazine Ring) | Stretching | 1400-1680 | Aromatic ring stretching vibrations. Typically appear as several moderate to sharp bands. |
| C-O (Ester) | Stretching | 1050-1260 | Strong absorption bands corresponding to the C-O single bonds of the ester group. |
| C-H (Aromatic) | Bending (out-of-plane) | 750-900 | Bending vibrations of the hydrogen atom attached to the pyrazine ring. |
This table presents predicted data based on established infrared spectroscopy correlation tables. vscht.cz
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can calculate the exact atomic coordinates, bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and insights into how molecules pack together in the solid state.
While the specific crystal structure of this compound is not available, the structure of the closely related compound Methyl 5-methylpyrazine-2-carboxylate provides a valuable model for its expected solid-state characteristics. researchgate.net In the structure of this analog, the non-hydrogen atoms of the molecule are nearly planar. researchgate.net A key feature is a small dihedral angle between the plane of the pyrazine ring and the plane of the carboxylate group, measured at 5.4(1)°. researchgate.net
In the crystal lattice, molecules are linked through intermolecular interactions, specifically C—H···N and C—H···O hydrogen bonds, which form layered structures. researchgate.net It is highly probable that this compound would exhibit similar planarity and engage in comparable hydrogen bonding to stabilize its crystal packing.
| Parameter | Value (for Methyl 5-methylpyrazine-2-carboxylate) |
| Chemical Formula | C₇H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.8872 (1) |
| b (Å) | 6.8386 (3) |
| c (Å) | 13.6279 (5) |
| β (°) | 93.303 (2) |
| Volume (ų) | 361.67 (2) |
| Z (molecules/unit cell) | 2 |
Data from the crystallographic study of Methyl 5-methylpyrazine-2-carboxylate, a structural analog. researchgate.net
Computational and Theoretical Investigations of Ethyl 5,6 Dimethylpyrazine 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For ethyl 5,6-dimethylpyrazine-2-carboxylate, these methods, particularly Density Functional Theory (DFT), provide invaluable insights.
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and energetics of compounds. In the case of pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. These calculations help in understanding the most stable three-dimensional arrangement of the atoms in the molecule.
While specific DFT data for this compound is not extensively published, studies on structurally similar pyrazine derivatives provide a reliable framework for its expected geometric parameters. For instance, the pyrazine ring is expected to be largely planar, with the ethyl carboxylate and dimethyl groups causing minor distortions. The calculated total energy of the molecule provides a measure of its thermodynamic stability.
Table 1: Representative Calculated Geometric Parameters for a Pyrazine Derivative Core Structure
| Parameter | Typical Value |
| C-N bond length (ring) | ~1.33-1.34 Å |
| C-C bond length (ring) | ~1.39-1.40 Å |
| C-C bond length (substituent) | ~1.50-1.52 Å |
| C-O bond length (ester) | ~1.21 Å (C=O), ~1.36 Å (C-O) |
| Pyrazine ring angles | ~116-123° |
Note: These are typical values based on DFT studies of related pyrazine carboxylates and may vary slightly for the title compound.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier molecular orbital theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. google.com
For pyrazine derivatives, the HOMO is typically distributed over the pyrazine ring and the substituent groups, while the LUMO is often localized on the pyrazine ring itself. The HOMO-LUMO energy gap for pyrazine derivatives generally falls in the range of 4.5-5.5 eV, indicating that they are stable compounds. google.com The specific energies of HOMO, LUMO, and the energy gap can be correlated with various activities, including corrosion inhibition and biological interactions.
Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Pyrazine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.5 to -7.5 |
| ELUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
Note: These values are representative of pyrazine derivatives and provide an expected range for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In pyrazine derivatives, the most negative potential is typically concentrated around the nitrogen atoms of the pyrazine ring due to their high electronegativity. google.com Conversely, regions of positive potential are often found around the hydrogen atoms of the alkyl or other substituent groups. google.com For this compound, the MEP map would likely show negative potential near the two nitrogen atoms and the carbonyl oxygen of the ester group, identifying these as sites for electrophilic interaction. The hydrogen atoms of the methyl and ethyl groups would exhibit positive potential. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors or metal surfaces.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While specific molecular dynamics (MD) simulation studies on this compound are not widely documented in publicly available literature, the methodology is a powerful tool for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with a solvent. A patent document mentions the use of molecular dynamic simulation in the context of analyzing kinetic data for a related system.
For a molecule like this compound, MD simulations could reveal the rotational freedom of the ethyl carboxylate group relative to the pyrazine ring. This conformational flexibility can be crucial for its biological activity, as it determines the shape the molecule can adopt to fit into a binding site. Furthermore, simulations in an aqueous environment would illustrate how water molecules arrange around the solute, highlighting the hydration of the polar nitrogen and oxygen atoms and the hydrophobic nature of the methyl groups. This information is vital for predicting its solubility and transport properties in biological systems.
In Silico Structure-Activity Relationship (SAR) Studies
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. These computational approaches are instrumental in drug discovery and materials science for designing new molecules with desired properties.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their measured activity. This is achieved by developing a mathematical equation that relates descriptive parameters of the molecule (descriptors) to its activity.
While a specific QSAR model for this compound has not been detailed in the surveyed literature, QSAR studies have been successfully applied to various classes of pyrazine derivatives to understand their anti-tubercular, anti-inflammatory, and enzyme inhibitory activities. In such studies, a range of descriptors would be calculated for a series of related pyrazine compounds. These can include:
Electronic descriptors: HOMO and LUMO energies, dipole moment, and atomic charges derived from quantum chemical calculations.
Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.
Steric descriptors: Parameters like molecular volume and surface area.
A resulting QSAR model might, for example, show that the biological activity of a series of pyrazine derivatives is positively correlated with the energy of the HOMO and negatively correlated with the molecular volume. Such a model would be invaluable for predicting the activity of new, unsynthesized pyrazine derivatives, thereby guiding the design of more potent compounds. The development of a robust QSAR model for a particular activity would require a dataset of structurally diverse pyrazine derivatives with experimentally measured activities.
Partial Least Squares Discriminant Analysis (PLS-DA) in SAR Evaluation
Partial Least Squares Discriminant Analysis (PLS-DA) is a statistical method used to relate a set of independent variables (such as molecular descriptors) to a categorical dependent variable (such as biological activity). In the context of Structure-Activity Relationship (SAR) evaluation, PLS-DA can be a powerful tool to identify the key molecular features that distinguish active compounds from inactive ones.
Currently, there are no specific PLS-DA studies published for this compound. However, research on other pyrazine-containing compounds demonstrates the utility of this approach. For instance, a study on a series of hederagenin-pyrazine derivatives successfully employed PLS-DA to evaluate their cytotoxic activity against cancer cell lines. nih.gov The analysis confirmed that the presence of the pyrazine moiety had a significant impact on the antitumor activity of the parent compound, hederagenin (B1673034). nih.gov
Were a PLS-DA study to be conducted on a series of analogues of this compound, it would involve:
Generating a Dataset: Synthesizing a library of related compounds with variations in the substituent groups.
Biological Testing: Evaluating the biological activity of each compound in the series.
Calculating Descriptors: Computing a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue.
Building the PLS-DA Model: Using the descriptors and biological activity data to construct a model that can classify compounds and identify the most influential descriptors.
Such a study on this compound and its derivatives could elucidate which structural features are critical for a particular biological effect, thereby guiding the design of more potent and selective molecules.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
Although no molecular docking studies have been specifically reported for this compound, research on analogous compounds provides a clear indication of the potential applications. For example, a study involving pyrazine-2-carboxylic acid derivatives used molecular docking to investigate their binding interactions with the Mycobacterium tuberculosis InhA protein. nih.gov The results indicated that one of the derivatives exhibited the lowest rerank score, suggesting a strong binding affinity which could correlate with its antimycobacterial activity. nih.gov
A hypothetical molecular docking study of this compound would involve:
Preparation of the Ligand and Target: Building a 3D model of this compound and obtaining the crystal structure of the target protein from a repository like the Protein Data Bank.
Docking Simulation: Using specialized software to place the ligand into the binding site of the protein in various conformations and orientations.
Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The insights from such a study could predict the binding mode of this compound to a specific biological target, providing a rational basis for its mechanism of action and for designing modifications to improve its binding affinity and selectivity.
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) and Experimental Validation
The prediction of spectroscopic properties through computational methods, followed by experimental validation, is a cornerstone of modern chemical characterization. While there is a lack of published predicted spectroscopic data for this compound, the structures of similar pyrazine derivatives have been confirmed using standard spectroscopic techniques like FTIR, NMR, and HRMS. nih.gov
For a compound like this compound, computational methods such as Density Functional Theory (DFT) could be used to predict its ¹H and ¹³C NMR chemical shifts, the vibrational frequencies of its IR spectrum, and the electronic transitions of its UV-Vis spectrum. These predicted spectra could then be compared with experimentally obtained data to confirm the molecular structure.
A study on methyl 5-methylpyrazine-2-carboxylate provides an example of the kind of experimental data that would be relevant for comparison. researchgate.net
| Spectroscopic Data for a Related Compound: Methyl 5-methylpyrazine-2-carboxylate | |
| Technique | Observation |
| ¹H NMR | Data would show characteristic peaks for the pyrazine ring protons, the methyl group protons, and the methyl ester protons. |
| ¹³C NMR | Data would reveal the chemical shifts for each unique carbon atom in the molecule. |
| IR Spectroscopy | Would show characteristic absorption bands for C=O (ester), C-N, and C-H vibrations. |
| Mass Spectrometry | Would provide the molecular weight and fragmentation pattern. |
This table is illustrative and based on general principles and data from related compounds.
Crystal Engineering and Supramolecular Chemistry Insights
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The supramolecular chemistry of a compound like this compound would be dictated by how individual molecules pack together in the solid state.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. There are no published Hirshfeld surface analyses for this compound. However, a study on a different pyrazine derivative, methyl 5-methylpyrazine-2-carboxylate, provides insight into the types of interactions that could be expected. researchgate.net
A hypothetical breakdown of intermolecular contacts for this compound, based on Hirshfeld surface analysis, might look like this:
| Intermolecular Contact | Percentage Contribution (Illustrative) |
| H···H | 40-50% |
| C···H/H···C | 20-30% |
| O···H/H···O | 15-25% |
| N···H/H···N | 5-10% |
This table is for illustrative purposes only and shows the type of data that would be generated from a Hirshfeld surface analysis.
The analysis of hydrogen bonding networks is crucial for understanding the stability and physical properties of a crystalline solid. In the absence of a crystal structure for this compound, we can look at related molecules. For instance, the crystal structure of methyl 5-methylpyrazine-2-carboxylate reveals that molecules are linked via C—H···N and C—H···O hydrogen bonds, forming layers. researchgate.net Similarly, in the crystal of diethyl 5,6-bis-(pyridin-2-yl)pyrazine-2,3-dicarboxylate, molecules are linked by C—H···O hydrogen bonds to form a three-dimensional framework. researchgate.net
For this compound, one would expect the ester oxygen atoms and the pyrazine nitrogen atoms to act as hydrogen bond acceptors, while the methyl and ethyl C-H groups could act as weak hydrogen bond donors. The resulting network of these interactions would define the crystal packing and influence properties such as melting point and solubility. A detailed analysis would require the determination of its single-crystal X-ray structure.
Biological Activity and Mechanistic Studies of Pyrazine Carboxylate Derivatives
The pyrazine (B50134) ring is a core component of numerous synthetic and natural compounds, demonstrating a wide array of pharmacological effects. researchgate.netnih.gov Derivatives of pyrazinecarboxylic acid, in particular, have been a focal point of research for their antimicrobial properties. researchgate.net
Antimycobacterial Activity of Pyrazine-2-carboxamides and Esters
The most prominent member of this class is Pyrazinamide (B1679903) (PZA), a primary drug used in tuberculosis treatment. nih.gov This has spurred extensive research into its analogs, including various esters of pyrazinoic acid, to discover compounds with improved activity or a broader spectrum.
Substituted pyrazinecarboxylic acid esters have demonstrated in vitro activity against Mycobacterium tuberculosis, M. kansasii, and M. avium, organisms not typically susceptible to pyrazinamide. semanticscholar.org The modification of the core pyrazine structure and the ester group has been a successful strategy for expanding this antimycobacterial activity. semanticscholar.org For instance, a series of pyrazinoic acid esters were synthesized and showed better activity than PZA against susceptible strains of M. tuberculosis and also showed activity against PZA-resistant isolates.
In one study, the conversion of pyrazinoic acids to their propyl esters was investigated. Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, for example, exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 3.13 μg·mL⁻¹. nih.gov Conversely, the corresponding methyl esters in the same study showed no significant antimycobacterial activity at the tested concentrations. nih.gov Another study reported that the 4-acetoxybenzyl ester of pyrazinoic acid showed excellent activity against M. tuberculosis with MIC values ranging from less than 1 to 6.25 µg/mL. acs.org
Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives
| Compound | Mycobacterium Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 | nih.gov |
| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | nih.gov |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 (65% inhibition) | mdpi.com |
| 4-Acetoxybenzyl ester of pyrazinoic acid | M. tuberculosis | <1 - 6.25 | acs.org |
| 4'-Acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1 - 6.25 | acs.org |
Antibacterial and Antifungal Activity of Pyrazine Derivatives
Beyond mycobacteria, pyrazine derivatives have been investigated for broader antimicrobial effects. researchgate.net Synthetic pyrazines have shown potential as antibacterial and antifungal agents. researchgate.netrjpbcs.com For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One compound from this series displayed significant antibacterial activity, with an MIC of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com
In another study, pyrazine-2-carboxylic acid derivatives were synthesized and showed good antimicrobial activity against a panel of five clinical isolates: E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com Specifically, certain compounds were particularly effective against P. aeruginosa with an MIC of 25 µg/mL and against the fungus C. albicans with an MIC of 3.125 µg/mL. rjpbcs.com These findings underscore the potential of the pyrazine scaffold in developing new agents to combat a range of microbial pathogens. nih.govmedwinpublishers.com
Table 2: General Antimicrobial Activity of Selected Pyrazine Derivatives
| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32 | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16 | mdpi.com |
| Pyrazine-2-carboxylic acid derivative (P4) | Candida albicans | 3.125 | rjpbcs.com |
| Pyrazine-2-carboxylic acid derivative (P10) | Candida albicans | 3.125 | rjpbcs.com |
| Pyrazine-2-carboxylic acid derivative (P7) | Pseudomonas aeruginosa | 25 | rjpbcs.com |
Mechanistic Insights into Antimicrobial Action (e.g., Protonophore Activity)
The mechanism of action for many pyrazine derivatives is linked to that of Pyrazinamide (PZA). PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. semanticscholar.org The activity of POA is notably dependent on an acidic environment. nih.govsemanticscholar.org It is believed to disrupt membrane energy and transport functions in M. tuberculosis. semanticscholar.org
This pH-dependent action suggests a mechanism involving the transport of protons across the bacterial membrane, a characteristic of protonophores. Protonophores are lipid-soluble weak acids that can diffuse across membranes in both their protonated and deprotonated states, effectively shuttling protons and dissipating the transmembrane proton gradient. This gradient is essential for generating ATP (the cell's energy currency) through oxidative phosphorylation. By collapsing this gradient, protonophores uncouple energy production, leading to cell death. nih.gov The activity of pyrazinoic acid under acidic conditions is consistent with this protonophore model, where it disrupts the proton motive force of the mycobacterial cell membrane. semanticscholar.orgnih.gov
Role as Chemical Building Blocks in Drug Discovery and Development
The pyrazine heterocycle is a versatile and valuable component in the field of medicinal chemistry. mdpi.comresearchgate.net
Pyrazine Ring as a Privileged Scaffold for Biologically Active Molecules
The pyrazine ring is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.neteurekaselect.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for developing novel drugs. pitt.edunih.gov The pyrazine nucleus is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, a structure found in numerous clinically used drugs and biologically active compounds. nih.govmdpi.com
Its utility stems from several key properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets like the hinge region of protein kinases. pharmablock.com Furthermore, the pyrazine ring is often used as a bioisostere—a substituent with similar physical or chemical properties—for other aromatic rings like benzene (B151609) or pyridine, allowing chemists to fine-tune a molecule's properties. pharmablock.com The presence of the pyrazine scaffold in drugs for treating cancer, diabetes, and infectious diseases highlights its importance and versatility in medicinal chemistry. nih.goveurekaselect.com
Design and Synthesis of Novel Pyrazine Derivatives for Specific Biological Targets
The pyrazine scaffold serves as a foundational structure for the rational design and synthesis of new therapeutic agents. mdpi.com Medicinal chemists frequently use the pyrazine core and modify its substituents to create derivatives with high affinity and selectivity for specific biological targets. researchgate.net
For example, researchers have designed and synthesized novel pyrazine-based compounds as potent inhibitors of key enzymes in cancer pathways. AKN-028 is a pyrazine-based tyrosine kinase inhibitor that has shown promise in preclinical studies for acute myeloid leukemia. mdpi.com In other work, new series of 3-aminopyrazine-2-carboxamide (B1665363) derivatives were designed as inhibitors of fibroblast growth factor receptor (FGFR), a target in cancer therapy. Similarly, mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of the c-Met and VEGFR-2 kinases, both of which are important in tumor growth and metastasis.
Biochemical Pathways and Enzymatic Interactions
Microbial Biosynthesis of Alkylpyrazines (e.g., Ethyl-dimethylpyrazines from L-threonine and D-glucose)
The formation of alkylpyrazines, including ethyl-dimethylpyrazines which share a core structure with Ethyl 5,6-dimethylpyrazine-2-carboxylate, is well-documented in microbial systems. Certain bacteria, notably Bacillus subtilis, are capable of producing these compounds through fermentation processes. nih.gov Research has demonstrated that 2-ethyl-3,5-dimethylpyrazine (B18607) and its isomer, 2-ethyl-3,6-dimethylpyrazine, can be synthesized by Bacillus subtilis using L-threonine and D-glucose as primary substrates. nih.govresearchgate.net
The proposed biosynthetic pathway involves several key steps. L-threonine is first metabolized to produce an intermediate compound, aminoacetone. nih.govresearchgate.net Concurrently, both L-threonine and D-glucose contribute to the formation of another intermediate, 2,3-pentanedione. nih.govresearchgate.net The condensation of these intermediates, aminoacetone and 2,3-pentanedione, leads to the formation of the ethyl-dimethylpyrazine ring structure. nih.govresearchgate.net This microbial synthesis occurs under mild conditions, such as environmental temperature and pressure, highlighting a "natural" production route for these potent aroma compounds. nih.govresearchgate.net
Similarly, other alkylpyrazines like 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) are also generated by Bacillus subtilis from L-threonine and D-glucose. asm.orgnih.gov The enzymatic catalyst in this process is L-threonine-3-dehydrogenase (TDH), which oxidizes L-threonine to L-2-amino-acetoacetate. nih.gov This unstable intermediate then decarboxylates to form aminoacetone, a crucial precursor for the pyrazine ring. asm.orgnih.gov
Table 1: Microbial Biosynthesis of Selected Alkylpyrazines
| Producing Organism | Substrates | Key Intermediates | Final Products | Citations |
|---|---|---|---|---|
| Bacillus subtilis | L-threonine, D-glucose | Aminoacetone, 2,3-Pentanedione | 2-Ethyl-3,5-dimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine | nih.govresearchgate.net |
| Bacillus subtilis 168 | L-threonine | Aminoacetone | 2,5-Dimethylpyrazine | asm.orgnih.gov |
| Bacillus subtilis 168 | L-threonine, D-glucose | Aminoacetone, Acetoin | 2,3,5-Trimethylpyrazine | asm.orgnih.gov |
Metabolism of Pyrazines in Biological Systems: Oxidation of Alkyl Side-Chains to Carboxylic Acids
In biological systems, including mammals, alkylpyrazines undergo significant metabolism primarily through phase I oxidation reactions. d-nb.info Studies conducted on rodents and humans have shown that the alkyl side-chains of pyrazine compounds are extensively oxidized to form the corresponding carboxylic acids. d-nb.infonih.govresearchgate.net This metabolic transformation is a key detoxification pathway, converting the lipophilic pyrazines into more water-soluble metabolites that can be readily excreted from the body, typically via urine. d-nb.inforesearchgate.net
The oxidation process is catalyzed by monooxygenase enzymes, such as those from the cytochrome P450 family. libretexts.orgnih.gov The reaction specifically targets the benzylic carbon—the carbon atom directly attached to the pyrazine ring. libretexts.org This carbon is first hydroxylated to form an alcohol substituent, which is then further oxidized, often via an aldehyde intermediate, to the final carboxylic acid. d-nb.infonih.gov For an alkylpyrazine like 2-ethyl-3,6-dimethylpyrazine, this process would involve the oxidation of one of the methyl groups or the ethyl group to a carboxyl group. researchgate.netnih.gov A human intervention study investigating the metabolism of coffee-derived alkylpyrazines found that ingested 2,5-dimethylpyrazine and 2,6-dimethylpyrazine (B92225) were recovered in urine as their corresponding carboxylic acid metabolites (5-methylpyrazine-2-carboxylic acid and 6-methylpyrazine-2-carboxylic acid) with high efficiency (91% and 97%, respectively). d-nb.infonih.gov This demonstrates that the oxidation of alkyl side-chains is the principal metabolic fate for these compounds in humans. d-nb.infonih.gov
This established metabolic pathway is directly relevant to this compound, as the precursor molecule, 5,6-dimethylpyrazine-2-carboxylic acid, is the expected product of the side-chain oxidation of 2,3,5-trimethylpyrazine.
Enzyme Inhibition Studies (e.g., GlcN-6-P synthase)
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) has been identified as a promising target for the development of antimicrobial and antidiabetic agents due to its crucial role in the biosynthesis of essential macromolecules. bohrium.comnih.gov Consequently, extensive research has been conducted to identify inhibitors of this enzyme. nih.gov
The search for inhibitors has encompassed a wide variety of chemical structures, including natural products, their synthetic analogues, and various heterocyclic compounds. nih.govnih.gov Many heterocyclic compounds, such as those based on imidazole, triazole, oxadiazole, and pyrimidine (B1678525) scaffolds, have been synthesized and evaluated as potential GlcN-6-P synthase inhibitors. bohrium.comnih.gov Molecular docking studies have often been used to predict the binding of these compounds to the enzyme's active sites. nih.govnih.gov However, a review of the literature indicates that while the broad class of heterocyclic compounds is of interest, specific studies focusing on ethyl-dimethylpyrazines or their carboxylate derivatives, such as this compound, as inhibitors of GlcN-6-P synthase have not been prominently reported. The focus has remained on other heterocyclic scaffolds. bohrium.comnih.gov
Function as Chemical Ecology Signals
Pyrazine Compounds as Pheromones in Insect Communication
Pyrazine compounds are significant semiochemicals in the natural world, playing critical roles in insect communication and chemical ecology. adv-bio.comresearchgate.net They are particularly well-known as alarm pheromones in various insect species. adv-bio.comnih.gov For example, 2-ethyl-3,6-dimethylpyrazine has been identified as the primary component of the alarm pheromone in the red imported fire ant, Solenopsis invicta. mdpi.com When threatened, these ants release the pyrazine to alert colony members to danger, inducing behaviors like rapid movement and aggression. adv-bio.commdpi.com
Beyond alarm signals, pyrazines function in other communicative contexts. They can act as deterrents; the distinctive odor of pyrazines is used by some aposematic (warningly colored) insects to help predators learn to associate the warning signal with a negative experience. oup.com In some cases, pyrazines are also involved in reproductive signaling. For instance, in the papaya fruit fly, a pyrazine derivative produced by males acts as a sex pheromone that attracts females. researchgate.net Similarly, certain orchids have evolved to produce pyrazine compounds that mimic the sex pheromones of their specific wasp pollinators, thereby luring the male wasps to the flower to achieve pollination in a process known as sexual deception. anu.edu.au
Electrophysiological Responses to Pyrazine Pheromones
The perception of pyrazine pheromones by insects can be measured using electrophysiological techniques, such as electroantennography (EAG). nih.gov These studies record the electrical response of an insect's antenna to an odorant, providing direct evidence of olfactory detection. Research on a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (EDP), the alarm pheromone for the fire ant Solenopsis invicta, has revealed fascinating cross-species detection. nih.govresearchgate.net
While S. invicta antennae show a clear response to their own alarm pheromone, EAG studies have demonstrated that a wide array of other insect species also detect this pyrazine mixture. mdpi.comnih.gov Significant EAG responses to EDP have been recorded in numerous other insects, including six other ant species, honeybees, houseflies, mosquitoes, termites, and beetles. nih.govresearchgate.net This widespread detection by species that did not co-evolve with the fire ant suggests that the alkylpyrazine structure may activate broadly tuned olfactory receptors present across many different insect orders. nih.govresearchgate.net This contrasts with other specific pheromones, like the honeybee alarm pheromone isopentyl acetate (B1210297), which elicited responses in a much narrower range of tested species. nih.gov In some fruit fly species, such as Bactrocera frauenfeldi, pyrazines found in male rectal glands have been shown to elicit electrophysiological responses from the antennae and palps of both males and females, indicating their role in intraspecific communication. mdpi.com
**Table 2: Electrophysiological (EAG) Responses of Various Insects to an Ethyl-dimethylpyrazine Mixture (EDP)***
| Insect Species | Order | EAG Response to EDP | Citations |
|---|---|---|---|
| Red Imported Fire Ant (Solenopsis invicta) | Hymenoptera | Yes | mdpi.comnih.gov |
| Honeybee (Apis mellifera) | Hymenoptera | Yes | nih.govresearchgate.net |
| Housefly (Musca domestica) | Diptera | Yes | nih.govresearchgate.net |
| Yellow Fever Mosquito (Aedes aegypti) | Diptera | Yes | nih.govresearchgate.net |
| Lady Beetle | Coleoptera | Yes | nih.govresearchgate.net |
| Termite | Blattodea | Yes | nih.govresearchgate.net |
| Southern Green Stink Bug | Hemiptera | Yes | nih.govresearchgate.net |
\EDP is a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine.*
Environmental Fate and Biotransformation of Pyrazine Compounds
Microbial Degradation Pathways of Alkylpyrazines and Carboxylic Acid Derivatives
The microbial breakdown of pyrazines is a subject of ongoing research, as these pathways are not yet fully understood. nih.govresearchgate.net While some bacteria can utilize pyrazines, the initial steps of metabolism have only been characterized in a limited number of cases. nih.gov The complete mechanism of how the pyrazine (B50134) ring is broken down remains largely unknown. nih.gov
Researchers have successfully isolated various bacteria capable of degrading pyrazine compounds from different environments, such as wastewater and cow dung. researchgate.netresearchgate.net These microorganisms can utilize pyrazines as a source of carbon and nitrogen for energy and growth. researchgate.netresearchgate.net For instance, a study conducted in Southwest Nigeria identified several bacterial genera with the ability to break down pyrazine. researchgate.net In a separate study, Mycobacterium sp. strain DM-11 was identified as being capable of using pyrazine as a source of nitrogen, carbon, and energy in an aerobic process. researchgate.net
The isolation process often involves enrichment cultures in a minimal salt medium where a pyrazine compound, such as pyrazinamide (B1679903), is the sole nitrogen or carbon source. researchgate.netresearchgate.net The ability of isolates to degrade the target compound is then confirmed through methods like observing clear zones on agar (B569324) plates containing the compound and analyzing its disappearance using techniques like gas chromatography. researchgate.netresearchgate.netresearchgate.net
Table 1: Examples of Pyrazine-Degrading Microorganisms
| Microorganism Genus/Species | Source of Isolation | Degraded Compound(s) | Reference(s) |
| Bacillus sp. | Wastewater, Cow Dung | Pyrazine | researchgate.netresearchgate.net |
| Flavobacterium sp. | Wastewater, Cow Dung | Pyrazine | researchgate.netresearchgate.net |
| Corynebacterium sp. | Wastewater, Cow Dung | Pyrazine | researchgate.netresearchgate.net |
| Pseudomonas sp. | Wastewater, Cow Dung | Pyrazine | researchgate.netresearchgate.net |
| Streptococcus sp. | Wastewater, Cow Dung | Pyrazine | researchgate.netresearchgate.net |
| Staphylococcus sp. | Wastewater, Cow Dung | Pyrazine | researchgate.netresearchgate.net |
| Mycobacterium sp. Strain DM-11 | Not Specified | Pyrazine, 2,3-Diethyl-5-Methylpyrazine | researchgate.netresearchgate.net |
| Arthrobacter sp. | Industrial Wastewater, Agricultural Soils | Atrazine (B1667683) (a related N-heterocycle) | researchgate.netnih.gov |
The complete degradation pathways for most pyrazines are still under investigation. nih.gov However, initial metabolic steps have been identified for some compounds. A common initial reaction is hydroxylation, where a hydroxyl group is added to the pyrazine ring. nih.govresearchgate.net For some N-heteroaromatic compounds, this step is catalyzed by specific enzymes. researchgate.net
In the context of pyrazine derivatives, biotransformation studies have shown the conversion of pyrazinamide into pyrazine-2-carboxylic acid. tandfonline.com Further enzymatic processes can then convert this acid into other molecules, such as pyrazine-2-carboxylic acid hydrazide. tandfonline.com The degradation of the herbicide atrazine, a related triazine compound, proceeds through intermediates like hydroxyatrazine and eventually yields cyanuric acid, which is then mineralized to ammonia (B1221849) and carbon dioxide. elsevierpure.commdpi.com This suggests that the degradation of the pyrazine ring might follow a pathway involving ring-cleavage after initial modifications. In the metabolism of a pyrazinone-containing drug, metabolic activation was shown to proceed through the formation of an epoxide intermediate on the pyrazinone ring, which could then react with glutathione (B108866) (GSH). acs.org This process led to the opening of the pyrazinone ring and rearrangement into a stable imidazole-containing metabolite. acs.org
The enzymatic machinery responsible for pyrazine degradation is diverse. The initial hydroxylation of N-heteroaromatic compounds in bacteria is often carried out by molybdenum hydroxylases. researchgate.net These enzymes use a water molecule to incorporate an oxygen atom into the substrate. researchgate.net
In the biotransformation of pyrazinamide, the acyltransferase activity of an amidase from Bacillus smithii is responsible for its conversion to pyrazine-2-carboxylic acid hydrazide, with pyrazine-2-carboxylic acid being a byproduct. tandfonline.com For the degradation of the related compound atrazine, a key enzyme is atrazine chlorohydrolase, encoded by the atzA gene, which has been found in various bacteria like Arthrobacter sp. nih.gov This enzyme catalyzes the hydrolytic removal of a chlorine atom from the atrazine ring, the first step in its degradation pathway. nih.govelsevierpure.com While not directly involved in degradation, enzymes such as L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase are involved in the biosynthesis of alkylpyrazines from amino acids, highlighting the role of enzymes in the broader metabolism of pyrazine-related compounds. nih.gov
Bioremediation Potential of Pyrazine-Contaminated Environments
The isolation of microorganisms that can degrade pyrazines and related nitrogen-containing heterocyclic compounds points to their potential use in bioremediation. researchgate.nettci-thaijo.orgjabonline.in Bioremediation utilizes naturally occurring organisms to break down environmental pollutants. jabonline.in Strains of bacteria capable of using compounds like atrazine as a sole nitrogen source are considered promising candidates for cleaning up contaminated industrial wastewater and agricultural soils. nih.govtci-thaijo.org
Studies have demonstrated the successful mineralization of pyrazine by a consortium of indigenous bacteria from a tropical environment, reducing an initial concentration of 15 mg/l to 0.175 mg/l over 21 days. researchgate.netresearchgate.net The development of microbial agents containing atrazine-degrading bacteria, such as Bacillus licheniformis and Bacillus megaterium, has also been explored for treating contaminated soil. mdpi.com Such approaches are considered cost-effective and environmentally sound methods for restoring polluted sites. jabonline.inust.edu
Environmental Persistence and Biodegradability Studies
Factors such as low water solubility and volatility can complicate the assessment of persistence for certain chemicals. nih.gov Biodegradability tests for some pyrazines have shown varied results. One study reported the nearly complete mineralization of pyrazine by a bacterial consortium within 21 days, indicating its susceptibility to biodegradation under the tested conditions. researchgate.net However, the persistence of many other pyrazine derivatives, particularly those with multiple substitutions, remains an area where more research is needed to fully understand their environmental fate. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Ethyl 5,6 Dimethylpyrazine 2 Carboxylate
Development of Advanced Catalytic Systems for Sustainable Synthesis
The synthesis of pyrazine (B50134) derivatives is moving away from traditional methods towards more sustainable and efficient catalytic systems. Future research will likely focus on developing green chemistry approaches for the production of Ethyl 5,6-dimethylpyrazine-2-carboxylate. This involves the use of environmentally benign solvents, reducing energy consumption, and minimizing waste.
One promising area is the advancement of chemoenzymatic synthesis. For instance, studies have shown that compounds like 3-ethyl-2,5-dimethylpyrazine (B149181) can be produced from L-Threonine using a simple bacterial operon, a process involving enzymes such as L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase. nih.gov This bio-catalytic approach, which operates under mild conditions, could be adapted for the sustainable production of "natural" pyrazines like this compound. researchgate.net Another approach involves metal-free synthesis, where vinyl azides are transformed into pyrazine cores under open-to-air conditions, a method that has been successfully used for creating pyrazine-based polymers. acs.org Such innovations reduce reliance on heavy metals and harsh reaction conditions, aligning with the principles of sustainable chemistry.
| Synthesis Strategy | Description | Potential Advantage for Sustainable Production |
| Chemoenzymatic Synthesis | Utilizes enzymes (e.g., from bacterial operons) to catalyze specific reaction steps. nih.gov | High selectivity, mild reaction conditions, reduced by-products, and potential for "natural" labeling. researchgate.net |
| Metal-Free Catalysis | Employs methods that avoid heavy metal catalysts, such as transforming vinyl azides into pyrazine cores. acs.org | Avoids toxic metal contamination, reduces purification costs, and is environmentally friendlier. |
| Minici Reaction Optimization | A method for alkylation of heteroaromatic bases. A patented method for 2-ethyl-3,6-dimethylpyrazine synthesis uses this reaction. google.com | Process simplification, reduction in acidic and aqueous waste, and prevention of isomers, leading to higher purity. google.com |
Integration of Artificial Intelligence and Machine Learning in Pyrazine Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, a trend that is set to revolutionize pyrazine chemistry. cas.org These technologies can analyze vast datasets to predict reaction outcomes, plan synthetic routes, and discover molecules with desired properties, significantly accelerating the design-make-test-analyze cycle of drug discovery and materials science. nih.gov
For a target molecule like this compound, AI can be leveraged in several ways. Machine learning models, trained on large databases of chemical reactions, can predict the most efficient and high-yield synthetic pathways, potentially improving on known methods. nih.govillinois.edu Furthermore, AI algorithms can screen virtual libraries of pyrazine derivatives to identify candidates with high potential for specific biological activities or material properties, guiding synthetic efforts toward the most promising molecules. nih.gov The integration of AI with automated synthesis platforms promises to make the discovery and optimization of pyrazine-based compounds faster and more accessible. illinois.edu
| AI/ML Application | Description | Relevance to this compound Research |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms predict retrosynthetic pathways for a target molecule. nih.gov | Accelerates the discovery of novel and more efficient synthetic routes. |
| Reaction Outcome Prediction | ML models are trained to predict the products and yields of chemical reactions under various conditions. arxiv.org | Optimizes reaction conditions for higher yields and purity, reducing experimental failures. |
| In Silico Property Prediction | Algorithms predict biological activity, toxicity, and physicochemical properties from a molecule's structure. nih.gov | Enables rapid virtual screening of derivatives to prioritize candidates for synthesis. |
| Generative Models | AI creates novel molecular structures with desired characteristics. | Designs new pyrazine-based molecules with enhanced biological activity or material functions. |
Rational Design of Pyrazine-Based Molecules for Targeted Biological Activities
The pyrazine scaffold is a key component in many biologically active compounds. tandfonline.com The future of medicinal chemistry involving this scaffold lies in the rational, structure-based design of molecules engineered to interact with specific biological targets. mdpi.com This approach moves beyond broad screening to the deliberate creation of compounds with higher potency and selectivity.
A prominent example is the design of pyrazine-based allosteric inhibitors for the SHP2 protein, a target in cancer therapy. mdpi.comnih.gov Researchers use computer-aided drug design to optimize known inhibitors, such as by introducing new linkers or substituents to enhance binding interactions with the protein. nih.govresearchgate.net This strategy has led to the discovery of novel pyrazine compounds with significant cytotoxic effects on cancer cell lines. mdpi.com Applying these principles to this compound would involve using it as a starting scaffold. Its structure could be modified and computationally docked into the active sites of target proteins to predict binding affinity and guide the synthesis of new derivatives with tailored pharmacological profiles, such as anticancer or antimicrobial agents. mdpi.com
Exploration of Applications in Advanced Materials Science and Polymer Chemistry
Pyrazine rings are emerging as valuable building blocks in materials science due to their unique electronic properties and ability to form stable, functional polymers. acs.org Future research will undoubtedly explore the incorporation of this compound or its derivatives into novel materials with applications in electronics, energy storage, and sensing.
Recent breakthroughs include the development of pyrazine-based polymers as ultrahigh-capacity cathode materials for rechargeable batteries. acs.org For example, poly(pyrazinyl sulfide) (PPZS) has demonstrated a very high and stable specific capacity in lithium batteries. acs.org Another polymer, poly(hexaazatrinaphthalene) (PHATN), has been shown to be a universal cathode material for fast-charging sodium, magnesium, and aluminum batteries, with the electron-deficient pyrazine sites acting as the redox centers. nih.gov Additionally, pyrazinacenes, which are linearly fused pyrazine units, are being investigated for their ionochromism (color change in the presence of ions), suggesting applications in chemical sensing. rsc.org The development of water-soluble conjugated polymers containing pyrazine rings has also opened doors to new fluorescent materials, where intermolecular hydrogen bonds involving the pyrazine units enhance emission intensity. acs.org
| Pyrazine-Based Material | Key Feature | Emerging Application |
| Poly(pyrazinyl sulfide) (PPZS) | Polymer with thioether linkages and isolated pyrazine units. | Ultrahigh-capacity cathode material for rechargeable lithium batteries. acs.org |
| Poly(hexaazatrinaphthalene) (PHATN) | Environmentally benign polymer with electron-deficient pyrazine sites. | Universal cathode for fast-charging Na, Mg, and Al batteries. nih.gov |
| Pyrazinacene Polymers | Composed of linearly fused pyrazine units with NH protons. | Ionochromic materials for anion sensing and n-type polymers. rsc.org |
| Water-Soluble Conjugated Polymers (WSCPs) | Polymer backbone incorporating pyrazine rings and carboxyl groups. | Fluorescent materials with enhanced emission intensity for potential sensing applications. acs.org |
Multi-Omics Approaches in Understanding Pyrazine Biosynthesis and Degradation
Understanding the complex biological pathways that produce and break down pyrazines is crucial for controlling their formation in food and for engineering microbial production systems. Multi-omics—the integration of genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of these processes.
An integrated microbiome-metabolome analysis has been successfully used to study the fermentation of Pu-erh tea, revealing that the accumulation of volatile aroma compounds, including 2,5-dimethylpyrazine (B89654), is linked to specific microbial communities and metabolic shifts over time. mdpi.com Such studies can identify the key microorganisms and enzymatic pathways responsible for pyrazine formation. For example, research has identified that different amino acid precursors lead to different pyrazines; L-threonine can lead to the formation of 2-ethyl-3,5-dimethylpyrazine (B18607), while L-serine can produce ethylpyrazine. nih.gov By applying multi-omics to systems relevant to this compound, researchers could pinpoint the specific precursor molecules and enzymatic steps in its biosynthesis or degradation. This knowledge is fundamental for optimizing fermentation processes to enhance its production as a natural flavor compound or for engineering microbes for high-yield biomanufacturing. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 5,6-dimethylpyrazine-2-carboxylate, and how can purity be ensured?
- Methodology : The compound can be synthesized via cyclization reactions using ethyl esters and hydrazines as precursors. For example, pyrazine derivatives are often formed through thermal cyclization of intermediates like ethyl glycinate derivatives under reflux conditions . Multi-step synthesis involving condensation with aryl/heteroaryl hydrazines in ethanol with HCl or acetic acid/sodium acetate catalysts is also effective for introducing substituents . Purity is verified via HPLC (>95%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Use single-crystal diffraction with programs like SHELXL (for refinement) and WinGX (for data processing) to resolve the 3D structure . For example, related pyrazine carboxylates have been studied using this approach to confirm bond lengths and angles .
- Spectroscopy : H NMR (CDCl₃, 400 MHz) should show characteristic peaks: pyrazine ring protons at δ 8.5–9.0 ppm, ester methyl at δ 1.3–1.4 ppm (triplet), and methyl groups at δ 2.4–2.6 ppm (singlets). IR spectroscopy confirms the ester carbonyl stretch (~1700 cm⁻¹) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can predict electronic properties such as HOMO-LUMO gaps and electrostatic potentials. Exact exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA is recommended for these calculations.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for pyrazine derivatives during characterization?
- Methodology : Contradictions in NMR or MS data often arise from tautomerism, solvent effects, or substituent electronic influences. For example, electron-withdrawing groups on the pyrazine ring can deshield adjacent protons, shifting peaks upfield . Validate ambiguous signals by:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers).
- COSY/HSQC experiments : To assign coupled protons and carbons unambiguously.
- Comparative analysis : Cross-reference with crystallographic data (e.g., bond distances from X-ray studies) .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Methodology :
- Catalyst screening : Use Pd/C or copper catalysts for coupling reactions to improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/acetic acid mixtures facilitate condensation .
- In-situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize side products.
Q. How can crystallographic challenges (e.g., partial disorder) be addressed during structural analysis?
- Methodology : For disordered regions (common in flexible ester groups):
- Refinement constraints : Use SHELXL’s PART and SIMU instructions to model split positions .
- Twinned data : Apply twin law matrices in WinGX to refine overlapping reflections .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K using liquid nitrogen) .
Q. What experimental and computational approaches validate regioselectivity in substitution reactions?
- Methodology :
- Isotopic labeling : Introduce C or N labels to track substitution sites via NMR.
- DFT transition-state modeling : Calculate activation barriers for competing pathways (e.g., B3LYP/6-311++G(d,p)) to predict dominant products .
- X-ray photoelectron spectroscopy (XPS) : Confirm substitution patterns via core-electron binding energy shifts .
Q. How can researchers assess the compound’s toxicity and environmental impact with limited ecotoxicological data?
- Methodology :
- In-silico models : Use QSAR tools like EPI Suite to predict biodegradability and LC50 values.
- Extrapolation : Compare with structurally similar pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) known for low aquatic toxicity .
- Microtox assay : Perform acute toxicity screening using Vibrio fischeri luminescence inhibition as a preliminary eco-toxicological indicator .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
